4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide" is a benzamide derivative with distinct functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide often involves multi-step reactions:
Aminolysis: : The initial step can involve the reaction between 4-(trifluoromethyl)benzoyl chloride and an amine compound under controlled temperature to form the intermediate.
Coupling Reaction: : The intermediate undergoes a coupling reaction with 2-methylpropanamido, under specific conditions like using a coupling agent (e.g., EDC, DCC) and a catalyst.
Industrial Production Methods:
In an industrial setup, the production of this compound can be scaled using:
Continuous Flow Synthesis: : For better yield and efficiency.
Optimized Reaction Conditions: : Ensuring temperature, pressure, and solvent system are fine-tuned for maximum productivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the amido groups.
Reduction: : Reduction reactions can convert certain functional groups within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the aromatic ring and amido groups.
Common Reagents and Conditions:
Oxidizing Agents: : Like potassium permanganate or chromium trioxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation Products: : May lead to the formation of carboxylic acids.
Reduction Products: : Might result in amine derivatives.
Substitution Products: : Could yield diverse substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of New Derivatives: : Creating analogs for further study.
Reactivity Studies: : Understanding how different conditions affect the compound's behavior.
Biology and Medicine:
Drug Development: : Potential as a lead compound in the development of pharmaceuticals targeting specific pathways.
Biological Probes: : Used in assays to study cellular responses.
Industry:
Material Science: : As a precursor or additive in the development of new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or activating pathways. It may interact with enzymes, receptors, or nucleic acids, altering biological processes. The precise pathways can vary depending on its application in medicine, biology, or other fields.
Comparison with Similar Compounds
Benzamides: : General class with various applications.
4-(trifluoromethyl)benzamides: : Similar in structure but may differ in functional group positioning.
Unique Features:
Trifluoromethyl Phenyl Group: : This specific modification can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide stands out due to its precise combination of functional groups, offering unique reactivity and potential across various scientific and industrial domains.
Properties
IUPAC Name |
N-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-13(2)18(28)27-17-9-5-15(6-10-17)20(30)26-12-11-25-19(29)14-3-7-16(8-4-14)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBNLPXXAGJMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.